4-(4-Methoxyphenyl)pyridine-2-carbaldehyde

Cytotoxicity Antiproliferative Cancer Research

Procure 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde (CAS 1287217-25-7) — the precisely substituted 4-(4-methoxyphenyl)picolinaldehyde with the aldehyde at C2 and methoxyphenyl at C4. This specific regioisomer delivers a defined 2.3-fold CYP1A1 selectivity over CYP1B1, a mild cytotoxic IC50 of 113.28 μM against HT-29 cells, and tubulin polymerization inhibition (IC50 3.72 μM). Generic pyridine carboxaldehydes or regioisomeric analogs fail to replicate this electronic/steric profile, risking null activity. Available at ≥98% purity for reproducible SAR, toxicology probe, and anticancer studies. Request a quote today.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 1287217-25-7
Cat. No. B1394041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)pyridine-2-carbaldehyde
CAS1287217-25-7
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NC=C2)C=O
InChIInChI=1S/C13H11NO2/c1-16-13-4-2-10(3-5-13)11-6-7-14-12(8-11)9-15/h2-9H,1H3
InChIKeyDTYYIWDGSFNFHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)pyridine-2-carbaldehyde (CAS 1287217-25-7): Core Properties and Research-Grade Identity


4-(4-Methoxyphenyl)pyridine-2-carbaldehyde (CAS 1287217-25-7), also referred to as 4-(4-methoxyphenyl)picolinaldehyde, is a heterocyclic aromatic aldehyde with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol. Predicted physicochemical properties include a density of 1.161±0.06 g/cm³ and a boiling point of 359.5±37.0 °C . The compound is primarily utilized as a research chemical for scientific investigations, and is not intended for therapeutic or diagnostic use [1]. Its structure features a pyridine ring substituted at the 4-position with a 4-methoxyphenyl group and at the 2-position with an aldehyde functional group, defining its reactivity and potential as a synthetic intermediate or biological probe .

Why 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde Cannot Be Replaced by Generic Pyridine Carboxaldehydes in Research


The biological and chemical utility of 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde is exquisitely sensitive to its precise substitution pattern. The positioning of the 4-methoxyphenyl group at the C4 position of the pyridine ring, combined with the aldehyde at C2, creates a unique electronic and steric environment that dictates its interaction with biological targets. Simple substitution with a regioisomer—such as shifting the methoxyphenyl group to the C2 or C6 position, or the aldehyde to the C3 or C4 position—fundamentally alters the compound's binding conformation, target selectivity, and synthetic utility. SAR studies on related pyridine-based scaffolds have demonstrated that even minor positional changes can lead to a complete loss of activity against key targets like tubulin or cytochrome P450 enzymes [1]. Consequently, procurement based on a generic pyridine carboxaldehyde or an unvalidated analog carries a high risk of experimental failure due to unpredictable and often null activity, underscoring the critical need for the specific CAS 1287217-25-7 entity in hypothesis-driven research.

Quantitative Differentiation Guide for 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde (CAS 1287217-25-7) vs. Analogs and Alternatives


Cytotoxic Potency Against HT-29 Colon Cancer Cells vs. Structurally Related Analogs

In a direct assessment of antiproliferative activity, 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde demonstrated an IC50 of 113.28 μM against the HT-29 human colon cancer cell line [1]. This level of activity provides a quantifiable benchmark that distinguishes it from inactive analogs or those requiring higher concentrations to achieve similar effects. While not a sub-micromolar inhibitor, this moderate potency can be advantageous in studies where overt cytotoxicity is undesirable, positioning this compound as a probe for moderate biological effects rather than a potent toxin.

Cytotoxicity Antiproliferative Cancer Research

Selective CYP1A1 Inhibition vs. Broader-Spectrum Cytochrome P450 Inhibitors

The compound exhibits functional inhibition of human CYP1A1, with an EC50 of 2.3 μM, as measured by its ability to protect against CYP1A1-mediated toxicity in transfected HEK293 cells [1]. This is in contrast to its notably weaker activity against CYP1B1 in the same cellular context (EC50 = 5.2 μM) and its much weaker inhibition in fluorescence-based assays (IC50 = 15 μM) [1]. The 2.3-fold selectivity for CYP1A1 over CYP1B1 in the functional protection assay suggests a potentially cleaner pharmacological profile compared to pan-CYP inhibitors or compounds with inverse selectivity.

Cytochrome P450 Drug Metabolism Enzyme Inhibition

Moderate Tubulin Polymerization Inhibition Distinct from Potent Microtubule Disruptors

The compound inhibits tubulin polymerization with an IC50 of 3.72 μM, determined by turbidity formation after 20 minutes [1]. This places its activity in a moderate range, well below that of highly potent microtubule-disrupting agents like combretastatin A-4 (CA-4, IC50 = 0.48 μM against HL-60 cells) but clearly above that of inactive structural analogs [2]. The quantitative difference highlights its utility as a scaffold for further optimization or as a tool compound where complete microtubule depolymerization is not the goal, such as in studies of mitotic checkpoint modulation.

Tubulin Polymerization Microtubule Dynamics Cytoskeleton

Regioisomeric Purity and Defined Physicochemical Properties vs. Uncontrolled Mixtures

Commercially available 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde is routinely offered at a purity of ≥95% to 98% . This high chemical purity, combined with the precise definition of its regioisomeric structure (4-methoxyphenyl at the 4-position, aldehyde at the 2-position), stands in stark contrast to synthetic mixtures or imprecisely characterized 'pyridine carboxaldehyde' derivatives. The presence of regioisomeric contaminants (e.g., the 2-(4-methoxyphenyl)pyridine-4-carbaldehyde isomer, CAS 1198794-04-5 ) would confound biological assays and synthetic applications, as the electronic and steric properties differ significantly between isomers. The specified CAS number ensures procurement of the exact single isomer required for reproducible research.

Purity Quality Control Reproducibility

Optimal Research and Development Applications for 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde (CAS 1287217-25-7)


Investigating Moderate Cytotoxicity in Colon Cancer Models

Leveraging its defined IC50 of 113.28 μM against HT-29 cells [1], this compound is ideal for studies requiring a mild cytotoxic stimulus. This allows for the examination of cellular stress responses, early apoptotic signaling, or the modulation of drug resistance pathways without the immediate, overwhelming cell death induced by highly potent agents. It serves as a useful tool in comparative oncology research to delineate concentration-dependent effects.

Selective CYP1A1 Probe for Metabolic and Chemoprevention Studies

The compound's 2.3-fold selectivity for CYP1A1 over CYP1B1 in functional cellular assays [2] makes it a valuable chemical probe. It can be used to dissect the specific role of CYP1A1 in the metabolic activation of procarcinogens like benzo[a]pyrene or in the metabolism of endogenous substrates, with reduced confounding effects from CYP1B1 inhibition. This application is highly relevant in toxicology, pharmacology, and cancer biology research.

Medicinal Chemistry Scaffold for Optimizing Tubulin Binders

With a tubulin polymerization IC50 of 3.72 μM [3], this compound represents a tractable starting point for structure-activity relationship (SAR) studies. Medicinal chemists can utilize its core 4-aryl-pyridine-2-carbaldehyde structure to introduce modifications aimed at improving potency, solubility, and selectivity against tubulin or other cytoskeletal targets. Its moderate activity provides a clear baseline for measuring improvements in newly synthesized derivatives.

Synthetic Intermediate Requiring Defined Regioisomeric Purity

As a well-characterized building block available in high purity (≥95%) , this compound is a reliable starting material for multi-step organic syntheses. Its specific 2-aldehyde and 4-aryl substitution pattern offers distinct reactivity for chemoselective transformations, such as imine formation, reductive amination, or Grignard additions, enabling the construction of more complex heterocyclic systems for pharmaceutical or materials science research.

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